![molecular formula C18H14N2O6 B4595552 (4Z)-4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B4595552.png)
(4Z)-4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,2-oxazol-5-one
Descripción general
Descripción
(4Z)-4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,2-oxazol-5-one is a useful research compound. Its molecular formula is C18H14N2O6 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-phenyl-5(4H)-isoxazolone is 354.08518617 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallographic and Theoretical Studies : Research on arylidene-isoxazolone compounds, including studies on their crystal structure and theoretical analyses using density functional theory (DFT), highlights the significance of these compounds in understanding molecular configurations and electronic properties. The investigations into the configurational isomer models and the impact of substituents on proton affinity offer foundational knowledge that could be applicable to studying compounds like 4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-phenyl-5(4H)-isoxazolone (Brancatelli et al., 2011).
Synthesis and Antimicrobial Evaluation : Another research avenue involves the synthesis and evaluation of compounds for antimicrobial activity. Studies on hydrazides with substituents like nitro, methoxy, and hydroxy indicate a potential for antimicrobial applications, which could extend to isoxazolone derivatives (Kumar et al., 2011).
Nonlinear Optical Properties : The synthesis of isoxazolone-based single crystals and their evaluation for second harmonic generation (SHG) effects showcases the potential of isoxazolone derivatives in optical applications. These compounds have been found to exhibit strong nonlinear optical properties, suggesting uses in photonics and laser technology (Zhang et al., 2015).
Antitubercular and Antimicrobial Agents : The development of 4-thiazolidinone derivatives from isoxazolone precursors and their screening for antitubercular and antimicrobial activities reveal the potential of these compounds in medicinal chemistry. This research highlights the versatility of isoxazolone derivatives in synthesizing compounds with significant biological activity (Samadhiya et al., 2014).
Metal Ion Extraction : Studies on the extraction of metals using isoxazolone derivatives underline their utility in analytical and separation sciences. The extraction behaviors of aluminium, gallium, and indium with isoxazolone compounds demonstrate the role these derivatives can play in metal recovery and environmental remediation (Ishii et al., 1993).
Propiedades
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-15-10-11(9-14(17(15)21)20(23)24)8-13-16(19-26-18(13)22)12-6-4-3-5-7-12/h3-10,21H,2H2,1H3/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVGCEOMGZKPAL-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=NOC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=NOC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


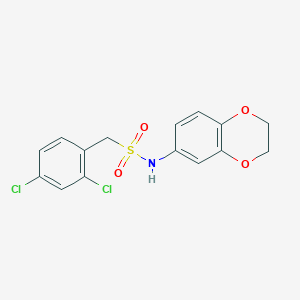
![8-chloro-N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4595473.png)
![2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4595486.png)
![N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4595490.png)
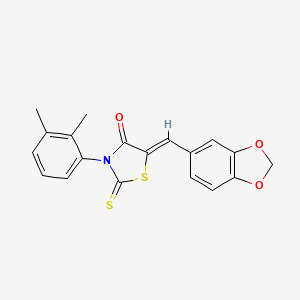
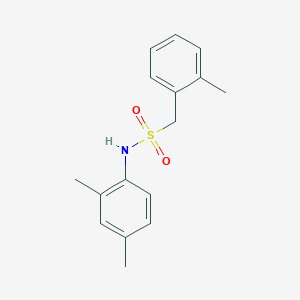
![N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4595525.png)
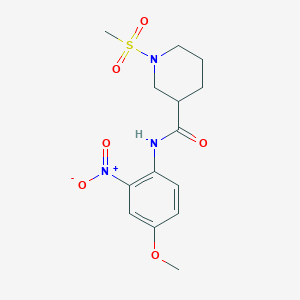
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-isopropoxybenzamide](/img/structure/B4595534.png)
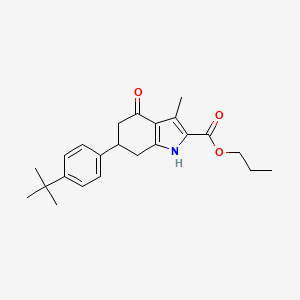
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4595544.png)
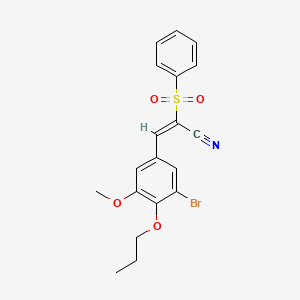
![1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE](/img/structure/B4595561.png)
![[(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4595578.png)
